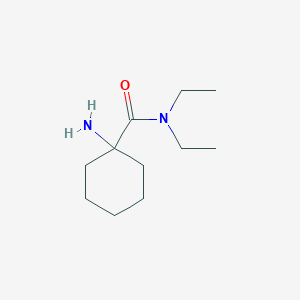

1-amino-N,N-diethylcyclohexane-1-carboxamide

Description

Contextualization within Amide Chemistry and Cyclohexane (B81311) Scaffolds

The chemical identity of 1-amino-N,N-diethylcyclohexane-1-carboxamide is defined by two key features: the amide functional group and the cyclohexane scaffold.

Amide Chemistry: The amide bond (-CO-N-) is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry. pulsus.comorganicchemexplained.com It forms the backbone of proteins and is a common feature in a vast number of pharmaceuticals, natural products, and industrial polymers like nylon and Kevlar. pulsus.comchemistrytalk.org The stability of the amide group, compared to more easily hydrolyzed functional groups like esters, makes it a reliable component in drug design. organicchemexplained.com Amide formation reactions are central to synthetic organic chemistry, with numerous methods developed for their efficient construction, ranging from classical coupling reagents to more advanced catalytic systems. pulsus.comresearchgate.net The presence of the N,N-diethyl substituted amide in the target molecule influences its polarity, solubility, and ability to participate in hydrogen bonding, which are critical determinants of a molecule's chemical and physical behavior. chemistrytalk.org

Cyclohexane Scaffolds: The cyclohexane ring is a non-aromatic, six-membered carbon ring that serves as a versatile and popular structural motif in drug discovery and organic synthesis. pharmablock.com Unlike flat aromatic rings, the cyclohexane scaffold is three-dimensional, adopting various conformations (most commonly the "chair" conformation) which can offer more precise spatial arrangements for interaction with biological targets. pharmablock.com Replacing a flexible alkyl chain with a more rigid cyclohexane ring can reduce the conformational entropy of a molecule, potentially leading to better binding affinity with a target protein. pharmablock.com It is frequently used as a bioisostere for phenyl or other cyclic groups in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target engagement. pharmablock.com

Significance of Functionalized Cyclohexane Derivatives in Organic Synthesis

The strategic addition of functional groups to a cyclohexane core is a cornerstone of modern organic synthesis, enabling the creation of molecules with diverse properties and applications. The functionalization of cyclohexane can lead to precursors for industrial polymers like nylon-6, which is derived from the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone. mdpi.com

In the context of medicinal chemistry, functionalized cyclohexanes are integral to the design of new therapeutic agents. semanticscholar.orgnih.gov The specific placement of substituents on the ring allows for the precise orientation of functional groups in three-dimensional space, which is critical for selective interaction with biological receptors and enzymes. acs.org Research has explored cyclohexane derivatives for a wide range of potential applications, including as antimicrobial agents and as scaffolds for inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and c-Met tyrosine kinase. semanticscholar.orgnih.govacs.org The synthesis of poly-functionalized cyclohexanes with controlled stereochemistry is an active area of research, as the spatial arrangement of atoms can dramatically affect a molecule's biological activity. researchgate.netnih.gov

Overview of Academic Research Trajectories for the Compound Class

Academic research involving compounds related to this compound generally focuses on several key areas:

Synthesis and Methodology: A significant portion of research is dedicated to developing new and efficient synthetic routes to create substituted aminocyclohexanes and related carboxamides. google.comresearchgate.net This includes methods for controlling stereochemistry during synthesis, which is crucial for producing specific isomers with desired properties. google.com The development of one-pot reactions and catalytic processes that are more atom-economical and environmentally benign is a persistent goal. acs.org

Medicinal Chemistry and Drug Discovery: Researchers actively explore N-substituted aminocyclohexane carboxamides and related structures as scaffolds for new drugs. acs.org Studies involve designing and synthesizing libraries of these compounds and screening them for activity against various biological targets. For instance, related N-substituted p-menthane (B155814) carboxamides have been investigated for their sensory properties. google.com Similarly, the synthesis of N,N'-disubstituted cyclic 1,2-diamines derived from diaminocyclohexane is pursued for their potential use as chiral ligands in asymmetric catalysis. researchgate.net

Scaffold-Based Design: The cyclohexane ring is used as a rigid scaffold to build complex molecules. Research focuses on using this core to orient appended functional groups in specific vectors to probe interactions with biological systems. This "scaffold-based" approach is a common strategy in rational drug design, where the goal is to improve properties like potency, selectivity, and pharmacokinetic profiles. pharmablock.comacs.orgnih.gov The exploration of novel bicyclic and polycyclic scaffolds that incorporate cyclohexane-like rigidity is also an ongoing effort to access new chemical space. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-amino-N,N-diethylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-13(4-2)10(14)11(12)8-6-5-7-9-11/h3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKAHOLVVSRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Amino N,n Diethylcyclohexane 1 Carboxamide

Established Synthetic Pathways to the Core Structure

The construction of the 1-aminocyclohexane-1-carboxamide core is a critical step in the synthesis of the title compound. Established pathways often commence from readily available cyclohexanone derivatives and involve sequential introduction of the required functional groups.

A common approach to α-amino amides begins with cyclohexanone or its derivatives. utripoli.edu.lyutripoli.edu.ly The synthesis typically involves the formation of an enamine, which then serves as a versatile intermediate for further functionalization. researchgate.net For instance, reacting ethyl 2-oxocyclohexane-1-carboxylate with various amines can lead to a range of functionalized cyclohexanone derivatives. utripoli.edu.lyutripoli.edu.ly A plausible multistep sequence to the core structure could involve an initial α-functionalization of a cyclohexanone derivative to introduce a precursor to the amino group, followed by the formation of the carboxamide.

Another strategy involves the Strecker synthesis, a well-established method for producing α-amino acids. This reaction can be adapted to generate α-amino nitriles from ketones, which can then be hydrolyzed to the corresponding α-amino acids. organic-chemistry.org These amino acids can subsequently be converted to the desired amide.

The following table outlines a generalized synthetic sequence starting from a cyclohexanone derivative:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of α-aminonitrile (Strecker Synthesis) | Cyclohexanone, KCN, NH4Cl | 1-aminocyclohexane-1-carbonitrile |

| 2 | Hydrolysis of nitrile | Acid or base catalysis | 1-aminocyclohexane-1-carboxylic acid |

| 3 | Amidation | Diethylamine (B46881), coupling agent (e.g., DCC, HATU) | 1-amino-N,N-diethylcyclohexane-1-carboxamide |

The formation of the N,N-diethylcarboxamide moiety is a key transformation. This is typically achieved through an amidation reaction between a carboxylic acid precursor and diethylamine. semanticscholar.org Various coupling reagents can be employed to facilitate this reaction, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). youtube.comyoutube.compurdue.edu

The use of titanium tetrachloride (TiCl4) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines, offering a one-pot synthesis of amides. d-nb.infonih.gov This method has been shown to be effective for a wide range of substrates, including N-protected α-amino acids, and proceeds with almost complete retention of stereochemical integrity. nih.govresearchgate.net Another approach involves the activation of the carboxylic acid with thionyl chloride (SOCl2) to form an acyl chloride, which then readily reacts with the amine. rsc.org

The table below summarizes common amidation methods:

| Method | Coupling/Activating Agent | Typical Conditions |

| Carbodiimide Coupling | DCC, EDCI | Organic solvent, often with an additive like HOBt to suppress racemization |

| Phosphonium/Uronium Salt Coupling | HATU, HBTU, PyBOP | Aprotic polar solvent (e.g., DMF, CH2Cl2) |

| Lewis Acid Mediation | TiCl4 | Pyridine, 85 °C |

| Acyl Chloride Formation | SOCl2 | One-pot reaction with the amine |

The introduction of the amino group at the α-position of a carbonyl compound is a fundamental step in the synthesis of α-amino amides. chemistryviews.org One of the most direct methods is the α-amination of a pre-existing amide or a related carbonyl compound. chemistryviews.org This can be achieved using various aminating agents. For instance, a direct α-amination of amides can be accomplished using tert-butanesulfinamide in the presence of trifluoromethanesulfonic anhydride. chemistryviews.org

Alternatively, the amino group can be introduced early in the synthetic sequence, for example, through the aforementioned Strecker synthesis starting from cyclohexanone. Another approach is the use of an umpolung strategy, where the polarity of the α-carbon is inverted to make it electrophilic, allowing for the attack of a nucleophilic nitrogen source. organic-chemistry.org

Stereoselective Synthesis Approaches for Enantiomers and Diastereomers

The C1 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org This strategy is widely used in the asymmetric synthesis of α-amino acids and their derivatives. biosynth.comnih.gov

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, Schöllkopf's bis-lactim ether auxiliary, derived from valine, is a well-known chiral glycine equivalent used for the asymmetric synthesis of α-amino acids. biosynth.com Alkylation of the enolate of this auxiliary with a suitable electrophile, followed by hydrolysis, would yield an enantiomerically enriched α-amino acid precursor. biosynth.com

Commonly used chiral auxiliaries in asymmetric synthesis include:

Evans' oxazolidinones researchgate.net

Oppolzer's camphorsultam wikipedia.org

Pseudoephedrine wikipedia.org

Schöllkopf's bis-lactim ethers biosynth.com

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiomerically enriched compounds. organic-chemistry.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. rsc.org

In the context of synthesizing α-amino amides, asymmetric catalysis could be applied at various stages. For example, an enantioselective Strecker reaction using a chiral catalyst could provide an enantiomerically enriched α-aminonitrile intermediate. organic-chemistry.org Furthermore, catalytic enantioselective reduction of ketones has been used to produce chiral α-amino acids. organic-chemistry.org

Another relevant approach is the use of chiral primary amine-based organocatalysts, which have proven to be versatile in a wide range of enantioselective organic reactions. rsc.orgrsc.org These catalysts can be employed in reactions such as asymmetric aldol or Mannich reactions to set the stereocenter. researchgate.net The development of catalytic asymmetric methods for the direct synthesis of α-chiral primary amines is an area of active research. rsc.org

The following table highlights some catalytic asymmetric approaches applicable to the synthesis of chiral α-amino amides:

| Catalytic Approach | Reaction Type | Chiral Catalyst Example |

| Asymmetric Strecker Reaction | Cyanation of an imine | Chiral thiourea or salen complexes |

| Asymmetric Hydrogenation | Reduction of a dehydroamino acid derivative | Chiral rhodium or ruthenium phosphine complexes |

| Organocatalysis | Mannich or aldol reaction | Proline and its derivatives, cinchona alkaloids |

| Phase-Transfer Catalysis | Alkylation | Chiral quaternary ammonium (B1175870) salts |

Diastereoselective and Enantioselective Reductions

There is no specific information available in the searched literature concerning the diastereoselective and enantioselective reductions of this compound or its derivatives. In general, the reduction of cyclic ketones can be influenced by the steric hindrance of substituents on the ring, and a variety of chiral reducing agents and catalysts are known to effect high levels of stereoselectivity in related systems. However, without experimental data for the target compound, any discussion would be purely hypothetical.

Derivatization Strategies and Analogue Synthesis

Detailed strategies for the derivatization of this compound are not described in the available literature. General approaches to modifying similar structures are outlined below, but it is important to note that these are not based on studies of the specific compound of interest.

Modifications at the Amine Nitrogen

Standard organic chemistry transformations could theoretically be applied to modify the primary amine of this compound. These could include N-alkylation, N-acylation, and reductive amination to introduce a variety of substituents. Such modifications would be expected to alter the compound's physical and chemical properties.

Modifications at the Carboxamide Nitrogen

While modifications at the tertiary carboxamide nitrogen are less common than at the primary amine, potential transformations could involve reactions of the amide itself. However, the N,N-diethyl substitution already present makes further direct substitution at the nitrogen challenging.

Functionalization of the Cyclohexane (B81311) Ring System

The functionalization of the cyclohexane ring of this compound is not documented. In principle, reactions targeting the C-H bonds of the cyclohexane ring could be employed, although achieving regioselectivity would be a significant challenge without directing groups.

Green Chemistry Principles in Synthesis

Atom-Economical Synthesis Routes

There are no published studies that specifically apply green chemistry principles or detail atom-economical synthesis routes for this compound. General atom-economical approaches in organic synthesis aim to maximize the incorporation of all starting materials into the final product, minimizing waste. Without a known synthetic route for the target compound, an analysis of its atom economy is not possible.

Catalytic Approaches for Sustainable Production

The industrial synthesis of amides has traditionally relied on stoichiometric coupling reagents, which often generate significant amounts of waste. Modern sustainable approaches, however, are shifting towards catalytic methods that offer higher atom economy and reduced environmental impact. For a molecule like this compound, catalytic strategies could be implemented at two key stages: the formation of the α-amino acid or a derivative precursor, and the subsequent amidation step.

One plausible synthetic route to this compound is through a Strecker synthesis, a well-established method for producing α-amino acids. nih.govorganic-chemistry.orgwikipedia.org This reaction typically involves the one-pot reaction of a ketone (in this case, cyclohexanone), an amine source (such as ammonia), and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. wikipedia.org Catalytic asymmetric versions of the Strecker reaction have been developed to produce chiral amino acids with high enantioselectivity. wikipedia.orgresearchgate.net For instance, chiral zirconium and aluminum-based catalysts have been employed for the enantioselective cyanation of imines. researchgate.net

Following the formation of the 1-aminocyclohexane-1-carboxylic acid precursor, the final N,N-diethyl amide bond can be formed. Catalytic methods for amidation are an area of intensive research. While direct amidation of carboxylic acids with amines is challenging due to the formation of stable ammonium carboxylate salts, several catalytic systems have been developed to overcome this. nih.gov

Enzymatic Catalysis: Biocatalysts, such as lipases, offer a green and highly selective method for amide bond formation. For example, Candida antarctica lipase B (CALB) has been effectively used as a biocatalyst for the synthesis of a diverse range of amides from free carboxylic acids and amines. nih.gov This enzymatic approach operates under mild conditions and often in green solvents, providing high yields and purity without the need for extensive purification. nih.gov

Metal-Based Catalysis: Transition metal catalysts have also been developed for amide synthesis. Copper-based catalysts, including copper nanoparticles supported on zeolites and copper-based metal-organic frameworks, have shown high efficiency in promoting amide bond formation through oxidative coupling reactions. mdpi.comresearchgate.net Ruthenium-based catalysts have been utilized for the N-methylation of amides using methanol as a green methylating agent, a reaction that could be adapted for other N-alkylation processes. organic-chemistry.org

The following table summarizes some catalytic approaches that could be adapted for the synthesis of this compound.

| Catalytic Approach | Catalyst Example | Potential Application in Synthesis | Key Advantages |

| Asymmetric Strecker Synthesis | Chiral Zirconium or Aluminum complexes | Enantioselective formation of the 1-aminocyclohexane-1-carbonitrile precursor from cyclohexanone. | High enantioselectivity, access to chiral products. |

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Direct coupling of 1-aminocyclohexane-1-carboxylic acid with diethylamine. | High selectivity, mild reaction conditions, environmentally benign. nih.gov |

| Copper-Catalyzed Amidation | Copper nanoparticles on zeolite Y | Formation of the amide bond from a carboxylic acid precursor and diethylamine. | Heterogeneous catalyst, potential for recyclability, high efficiency. researchgate.net |

| Boron-Based Catalysis | B(OCH₂CF₃)₃ | Direct amidation of unprotected amino acids. rsc.org | Can avoid the need for protecting groups, simplifying the synthetic sequence. nih.govrsc.org |

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgrsc.org A key aspect of sustainable chemistry is the replacement of these solvents with greener alternatives. rsc.orgbohrium.com

Green Solvents for Amide Bond Formation: Research has identified several bio-based and less toxic solvents as viable alternatives for amide synthesis. These include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a promising substitute for traditional polar aprotic solvents. bohrium.comnsf.gov

Cyclopentyl methyl ether (CPME): This solvent has been successfully used in enzymatic amidation and direct amidation of amino acids. nih.govrsc.org

Water: As the most environmentally benign solvent, water is an attractive medium for amide bond formation, particularly in micellar catalysis systems. nsf.gov

Bio-based solvents: Other solvents derived from biomass, such as γ-valerolactone (GVL), dihydrolevoglucosenone (Cyrene), and p-cymene, have also been investigated as green reaction media for amide synthesis. rsc.orgbohrium.com

The selection of an appropriate green solvent often depends on the specific reaction conditions and catalyst system. The following table provides a comparison of some green solvents applicable to amide synthesis.

| Solvent | Source | Key Properties | Applicability in Synthesis |

| Water | Universal | Non-toxic, non-flammable, inexpensive. | Can be used in micellar catalysis or for specific water-soluble reagents. nsf.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point and lower water miscibility than THF. | A suitable replacement for DCM and DMF in many coupling reactions. bohrium.comnsf.gov |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low water solubility, stable to acids and bases. | Effective in enzymatic and direct amidation reactions. nih.gov |

| p-Cymene | Biomass-derived | Bio-based, potential substitute for toluene. | Used in silica-catalyzed direct amidation. rsc.org |

Solvent Minimization Strategies: Beyond replacing hazardous solvents, a core principle of green chemistry is to minimize the total amount of solvent used. This can be achieved through several strategies:

Solvent-free reactions: In some cases, reactions can be carried out without any solvent, particularly in solid-state or high-temperature melt conditions.

High-concentration reactions: Increasing the concentration of reactants reduces the volume of solvent required per unit of product.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters and often allow for reduced solvent usage compared to batch processes.

For the synthesis of this compound, a life-cycle assessment approach would consider both the catalytic method and the solvent choice to develop a truly sustainable manufacturing process. The ideal route would employ a highly efficient, recyclable catalyst in a renewable, non-toxic solvent, with reaction conditions optimized to minimize energy consumption and waste generation.

Computational and Theoretical Investigations of 1 Amino N,n Diethylcyclohexane 1 Carboxamide

Molecular Structure and Conformational Analysis

A comprehensive understanding of the three-dimensional structure and conformational flexibility of 1-amino-N,N-diethylcyclohexane-1-carboxamide is crucial for predicting its interactions and behavior. While specific studies are not available, the following computational techniques are standard approaches for such investigations.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining the preferred three-dimensional arrangements of the atoms (conformers) and the energy differences between them. Such studies would typically involve geometry optimization of various possible conformers to identify the most stable structures.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics uses classical physics to model the potential energy surface of a molecule. Force fields are used to describe the interactions between atoms, allowing for the rapid calculation of molecular geometries and energies. Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its dynamic behavior, including conformational changes and interactions with its environment.

Predicted Collision Cross-Section (CCS) Values and Their Significance

The Collision Cross-Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, providing information about the size and shape of an ion. While experimental CCS values for this compound are not documented in the searched literature, predicted values are available from computational databases. These predictions are based on the molecule's structure and are calculated for different ionic forms (adducts).

Predicted CCS values, such as those from CCSbase, can aid in the tentative identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry. The table below presents the predicted CCS values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 199.18050 | 148.6 |

| [M+Na]+ | 221.16244 | 151.5 |

| [M-H]- | 197.16594 | 151.9 |

| [M+NH4]+ | 216.20704 | 169.2 |

| [M+K]+ | 237.13638 | 151.4 |

| [M+H-H2O]+ | 181.17048 | 142.7 |

| [M+HCOO]- | 243.17142 | 169.4 |

| [M+CH3COO]- | 257.18707 | 191.9 |

| [M+Na-2H]- | 219.14789 | 151.3 |

| [M]+ | 198.17267 | 143.9 |

| [M]- | 198.17377 | 143.9 |

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods can provide valuable descriptors of these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is mapped onto a surface of constant electron density, providing a clear depiction of the molecule's electrophilic and nucleophilic sites. researchgate.net For this compound, the EPS map would highlight distinct regions of positive and negative electrostatic potential, which are crucial for understanding its intermolecular interactions and chemical reactivity. researchgate.net

Typically, regions of negative potential (often colored red or yellow) are concentrated around electronegative atoms, indicating areas that are susceptible to electrophilic attack. In the case of this compound, the most negative potential would be located around the carbonyl oxygen of the amide group due to its high electronegativity and lone pairs of electrons. A less intense negative region would be associated with the nitrogen atom of the primary amino group.

Conversely, regions of positive potential (usually colored blue or green) are found around electropositive atoms, primarily hydrogen atoms, and signify sites prone to nucleophilic attack. researchgate.net For this molecule, the most positive potential would be concentrated on the hydrogen atoms of the primary amino group (-NH2), making them strong hydrogen bond donors. The hydrogen atoms on the cyclohexane (B81311) ring and the ethyl groups would exhibit a less intense positive potential. researchgate.net

The insights gained from an EPS map are instrumental in predicting how the molecule will interact with other molecules, such as receptors, enzymes, or solvent molecules. acs.org The distinct positive and negative regions on the surface of this compound suggest a high propensity for forming strong intermolecular interactions, particularly hydrogen bonds.

| Molecular Region | Atom(s) | Predicted Electrostatic Potential | Significance |

|---|---|---|---|

| Carbonyl Group | Oxygen | Strongly Negative (Red) | Primary hydrogen bond acceptor, site for electrophilic attack. |

| Primary Amino Group | Nitrogen | Moderately Negative (Yellow/Orange) | Hydrogen bond acceptor. |

| Primary Amino Group | Hydrogens | Strongly Positive (Blue) | Primary hydrogen bond donor site. |

| Cyclohexane & Ethyl Groups | Hydrogens | Slightly Positive (Green) | Weaker intermolecular contacts. |

Theoretical Studies on Acid-Base Properties

The acid-base properties of this compound are primarily determined by the primary amino group and, to a lesser extent, the amide group. Theoretical calculations, particularly those employing Density Functional Theory (DFT), can provide accurate predictions of the pKa values for these functional groups. nih.gov

The primary amino group (-NH2) is basic and will be protonated under acidic conditions to form an ammonium (B1175870) cation (-NH3+). The pKa of this conjugate acid is a measure of the amine's basicity. Computational methods can calculate this value by determining the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment. researchgate.net These calculations often use thermodynamic cycles in conjunction with continuum solvation models (like SMD or CPCM) to account for the effects of the solvent. nih.gov For primary amines on a cyclohexane scaffold, the theoretically predicted pKa is expected to be in the range of 10-11, similar to other simple alkylamines.

The amide group itself is generally considered neutral, but it can be protonated on the carbonyl oxygen under very strong acidic conditions, or deprotonated at the nitrogen under very strong basic conditions. However, the pKa values for these processes are far outside the physiological range. The N,N-diethyl substitution on the carboxamide nitrogen further influences the electronic environment, but the primary site of acid-base chemistry remains the geminal amino group.

Isodesmic reaction schemes are another powerful theoretical approach that can yield semi-quantitative pKa predictions with mean absolute errors often less than one pKa unit. nih.govresearchgate.net This method involves a hypothetical reaction where the number and type of bonds are conserved, which helps in canceling out systematic errors in the calculations. nih.gov By choosing an appropriate reference molecule with a known experimental pKa, the accuracy of the prediction for the target molecule can be significantly improved. researchgate.net

| Method | Principle | Key Considerations |

|---|---|---|

| Thermodynamic Cycle (Direct/Adiabatic) | Calculates the Gibbs free energy of deprotonation in solution using gas-phase energies and solvation free energies. nih.gov | Requires an accurate continuum solvent model (e.g., SMD, CPCM) and a suitable level of theory (e.g., M06-2X/6-311++G(d,p)). researchgate.netnih.gov |

| Isodesmic Reaction Scheme | Uses a balanced reaction with a reference compound of known pKa to minimize computational errors. nih.gov | The choice of the reference species is critical for achieving high accuracy. nih.gov |

| Cluster-Continuum Model | Includes explicit solvent molecules (e.g., water) in the first solvation shell, with the bulk solvent treated as a continuum. researchgate.net | Can improve accuracy by explicitly modeling key hydrogen bonds, but is computationally more demanding. researchgate.net |

Mechanistic Pathways of Model Reactions (Theoretical)

Transition State Characterization in Amidation and Amination Reactions

Amidation and amination reactions are fundamental for the synthesis and modification of carboxamide scaffolds. Theoretical studies, particularly DFT calculations, are essential for characterizing the transition states (TS) of these reactions, providing insights into reaction barriers and mechanisms. mdpi.com

For the formation of a molecule like this compound, a key step could be the amidation of a corresponding carboxylic acid or ester. The mechanism of direct amidation between a carboxylic acid and an amine typically involves a high energy barrier. However, catalysts can facilitate the reaction. DFT calculations can model these pathways, identifying key intermediates and transition states. For instance, in a proposed acid-base mechanistic pathway for Mn(I)-catalyzed amidation, the rate-determining step was identified as the C-N bond formation and subsequent dissociation of the leaving group, with a calculated energy barrier of 30.2 kcal/mol. mdpi.com

Transamidation, the exchange of an amine moiety on an amide, is another relevant reaction. nih.gov The direct reaction is often difficult due to the stability of the amide bond. researchgate.net Theoretical concepts like "amidicity" can predict the feasibility of such a reaction; a decrease in amidicity in the starting material or activation via an external group can lower the transition state energy. nih.gov Computational modeling of transamidation mechanisms reveals that the key step often involves an intramolecular nucleophilic attack within a metal-ligand complex, forming a metallacycle transition state. nih.gov

| Reaction Type | Catalyst/Activator | Key Feature of Transition State (TS) | Calculated Activation Energy (Example) |

|---|---|---|---|

| Ester Aminolysis | Mn(I)-pincer complex | Formation of C-N bond and dissociation of alkoxy group within a metal complex. mdpi.com | ~30.2 kcal/mol mdpi.com |

| Transamidation | Ti/Al complexes | Formation of a four-membered metallacycle via intramolecular nucleophilic attack. nih.gov | Varies with metal and ligands. |

| N-Boc Activated Amide | None (Activated Substrate) | Lowered amidicity of the starting material leads to a more accessible transition state for nucleophilic attack. nih.gov | Significantly lower than unactivated amide. |

Elucidation of Reaction Mechanisms involving Cyclohexane Carboxamide Scaffolds

The cyclohexane carboxamide scaffold is a common motif in organic chemistry. Theoretical studies can elucidate the mechanisms of reactions involving this structure, explaining stereochemical outcomes and reactivity patterns. The conformation of the cyclohexane ring (typically a chair conformation) plays a significant role in directing the approach of reagents. masterorganicchemistry.com

For example, in the synthesis of cyclohexane carboxamide derivatives, reactions often proceed via nucleophilic attack on a carbonyl group attached to the cyclohexane ring. google.com Computational modeling can map the potential energy surface of such a reaction, showing how the steric bulk of the cyclohexane ring and its substituents influence the trajectory of the incoming nucleophile. This can explain the diastereoselectivity observed in many such reactions.

Furthermore, reactions involving radical intermediates, such as decarboxylative cross-coupling, can also be modeled. acs.org DFT calculations can be used to study the stability of the cyclohexyl radical intermediate and the transition state energies for its subsequent reaction, for instance, with an isocyanide to form an amide. acs.org These theoretical investigations are crucial for understanding and optimizing complex synthetic routes that build or modify the cyclohexane carboxamide core structure. researchgate.net

Intermolecular Interactions and Crystal Packing (Theoretical)

Hydrogen Bonding Networks

In the solid state, the crystal packing of this compound would be dominated by intermolecular hydrogen bonds. nih.gov The molecule possesses excellent hydrogen bond donors (the two N-H protons of the primary amino group) and two primary hydrogen bond acceptors (the carbonyl oxygen and the amino nitrogen). mdpi.com

Theoretical methods are pivotal in analyzing and predicting these hydrogen bonding networks. nih.gov Computational techniques can be used to identify the most stable hydrogen bonding motifs, known as supramolecular synthons. acs.org For a molecule with both primary amine and carboxamide groups, a common and highly stable motif is the R22(8) ring, where two molecules form a head-to-tail dimer through N-H···O=C hydrogen bonds. researchgate.netresearchgate.net

| Donor Group | Acceptor Group | Potential Supramolecular Synthon | Expected Bond Distance (D···A) |

|---|---|---|---|

| Amino N-H | Carbonyl C=O | R22(8) ring motif, C(n) chain motif. researchgate.net | ~2.8 - 3.1 Å |

| Amino N-H | Amino N | N-H···N chain or layer motifs. | ~3.0 - 3.3 Å |

In-Depth Computational Analysis of this compound Currently Unavailable in Publicly Accessible Research

The inquiry sought to populate a detailed article structure, focusing on the following advanced computational topics for this compound:

Solvation Models and Environmental Effects:This subsection was planned to explore how the compound behaves in different solvent environments, using computational solvation models (both explicit and implicit). This would include calculations of solvation free energy and analyses of how the solvent affects the molecule's structure and properties, providing insights into its environmental fate and behavior in aqueous or lipid environments.

The conducted searches included queries for molecular dynamics simulations, quantum chemical calculations, density functional theory (DFT) studies, and analyses of solvation free energy specifically for this compound. While general principles of these computational methods and their applications to related classes of molecules (such as other cyclohexane derivatives or amides) are well-documented, the specific application and resulting data for the target compound are not present in the accessible scientific record.

Consequently, the creation of an article with the requested detailed research findings, data tables, and in-depth scientific analysis is not possible at this time. The absence of such specific research highlights a gap in the current body of chemical literature and presents an opportunity for future computational studies to characterize the molecular properties of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. mdpi.com

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for determining the molecular structure of 1-amino-N,N-diethylcyclohexane-1-carboxamide.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the cyclohexane (B81311) ring would appear as a series of complex, overlapping multiplets in the aliphatic region (approximately 1.2–2.5 ppm). The primary amine (-NH₂) protons typically present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The N,N-diethyl groups give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include the carbonyl carbon of the amide group, which is significantly deshielded and appears at a low field (typically ~170 ppm). The quaternary carbon (C1) of the cyclohexane ring, bonded to both the amino and carboxamide groups, would also be identifiable. The remaining carbons of the cyclohexane ring and the ethyl groups would resonate in the upfield aliphatic region of the spectrum. wisc.edu

| Predicted ¹H and ¹³C NMR Chemical Shifts | ||

|---|---|---|

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -C(O)N- | - | ~170-180 |

| C1 (Quaternary) | - | ~50-60 |

| -N(CH₂ CH₃)₂ | ~3.3 (quartet) | ~40-45 |

| -N(CH₂CH₃ )₂ | ~1.1 (triplet) | ~12-15 |

| Cyclohexane -CH₂- | ~1.2-2.5 (multiplets) | ~20-40 |

| -NH₂ | Variable (broad singlet) | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network of the molecule. science.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl groups and among the adjacent protons within the cyclohexane ring, helping to trace the connectivity of the aliphatic framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govpressbooks.pub This technique is invaluable for definitively assigning which protons are attached to which carbons, for instance, linking the proton signals of the cyclohexane ring to their corresponding carbon signals.

Dynamic NMR (DNMR) studies provide insight into time-dependent processes such as conformational changes. copernicus.org For this compound, two primary dynamic processes are of interest: the chair-to-chair interconversion of the cyclohexane ring and the restricted rotation around the amide C-N bond.

At room temperature, the cyclohexane ring flip is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature, this process can be slowed, potentially allowing for the observation of distinct signals for the individual axial and equatorial protons.

Furthermore, the C(O)-N bond of the amide has significant double-bond character, which restricts free rotation. This can make the two ethyl groups chemically non-equivalent (diastereotopic). Variable-temperature NMR experiments can be used to study the rotational energy barrier by observing the broadening and eventual coalescence of the ethyl group signals as the temperature is increased. mdpi.com The study of these dynamic processes provides a more complete picture of the molecule's behavior in solution. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk These methods are particularly effective for identifying functional groups and providing a unique "fingerprint" for the compound. cas.cz

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching vibrations (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region. nih.gov

C-H Stretching: The aliphatic C-H bonds of the cyclohexane and ethyl groups will produce strong absorption bands in the 2850–3000 cm⁻¹ range.

C=O Stretching: The tertiary amide carbonyl group (-C=O) gives rise to a very strong and characteristic absorption band, typically found between 1630 and 1680 cm⁻¹. mdpi.com Its exact position can provide information about the local electronic environment and potential hydrogen bonding.

N-H Bending: The scissoring motion of the primary amine group results in a bending vibration that typically appears in the 1590–1650 cm⁻¹ range, sometimes overlapping with the C=O stretch.

C-N Stretching: The stretching vibrations of the C-N bonds associated with the amine and amide groups are found in the fingerprint region of the spectrum, generally between 1000 and 1350 cm⁻¹.

| Characteristic Vibrational Frequencies | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| N-H Bend (Amine) | 1590 - 1650 |

| C-N Stretch | 1000 - 1350 |

The presence of these characteristic bands in the IR and Raman spectra serves as direct confirmation of the key functional groups within the molecule: the primary amine, the tertiary amide, and the saturated alkyl frameworks. libretexts.orgmasterorganicchemistry.com The combination of a strong carbonyl stretch around 1650 cm⁻¹ and N-H stretching bands above 3300 cm⁻¹ is a clear indicator of the 1-amino-carboxamide structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C11H22N2O. bldpharm.comamericanelements.com HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be employed to experimentally verify this composition.

The instrument measures the mass of the protonated molecule, [M+H]+, with very high precision. The theoretical exact mass of the neutral molecule is calculated from the monoisotopic masses of its constituent atoms. An HRMS experiment would be expected to yield a mass measurement for the [M+H]+ ion that is within a very narrow tolerance (typically < 5 ppm) of the calculated value, providing strong evidence for the assigned elemental formula and ruling out other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O |

| Monoisotopic Mass (M) | 198.1732 u |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID) to produce smaller, structurally informative fragment ions. nih.gov Analysis of these fragments helps to piece together the molecule's structure.

For this compound, the protonated molecule ([M+H]+ at m/z 199.18) would be selected and fragmented. The fragmentation patterns are predictable based on the functional groups present in the molecule. Key fragmentation pathways would likely involve:

Loss of the diethylamino group: Cleavage of the amide C-N bond could lead to the loss of a neutral diethylamine (B46881) molecule ( (CH3CH2)2NH ), resulting in a characteristic fragment ion.

Cleavage of the carboxamide group: Fragmentation could involve the loss of the entire N,N-diethylcarboxamide group.

Ring fragmentation: The cyclohexane ring could undergo cleavage, leading to a series of smaller fragment ions. The presence of the primary amino group and the carboxamide group at the C1 position would direct this fragmentation. nih.gov

The fragmentation of molecules containing amino groups is a well-understood process, often initiated by the location of the charge. americanelements.com The resulting MS/MS spectrum, a plot of the relative abundance of these fragment ions, would serve as a structural fingerprint for the compound.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 199.18 | NH3 (Ammonia) | 182.15 |

| 199.18 | CON(C2H5)2 (Diethylcarboxamide radical) | 99.10 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.gov This allows for the differentiation of isomers and conformers—molecules with the same mass but different three-dimensional shapes.

For a flexible molecule like this compound, which contains a cyclohexane ring and rotatable bonds in the diethylamide group, multiple conformations may exist in the gas phase. IMS-MS could potentially separate these different conformers, resulting in distinct arrival time distributions. This provides valuable insight into the molecule's conformational landscape and flexibility, which are properties not accessible by traditional MS techniques alone.

X-ray Crystallography and Solid-State Structural Analysis

While mass spectrometry provides detailed information about the molecule in the gas phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. When this crystal is exposed to an X-ray beam, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, researchers can calculate a three-dimensional map of the electron density within the crystal, from which the precise position of every atom in the molecule can be determined.

This analysis would provide definitive data on bond lengths, bond angles, and torsion angles. For instance, it would reveal the specific conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the amino and N,N-diethylcarboxamide substituents in the solid state.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms.

Analysis of the crystal structure of this compound would also reveal how the individual molecules are arranged and interact with each other in the crystal lattice. This includes identifying intermolecular interactions, such as hydrogen bonds. The primary amine (-NH2) and the carbonyl oxygen (C=O) of the amide group are potential hydrogen bond donors and acceptors, respectively. Understanding this crystal packing is crucial as it influences properties like melting point, solubility, and stability.

Co-crystallization Studies and Supramolecular Assembly

Following a comprehensive review of scientific literature, no specific co-crystallization studies or detailed analyses of the supramolecular assembly for the compound this compound have been publicly reported. The formation of co-crystals is a significant area of research in crystal engineering, focusing on the design of multi-component molecular crystals to modify the physicochemical properties of a target molecule. nih.govsemanticscholar.org This is often achieved through hydrogen bonding and other non-covalent interactions. nih.gov

The structure of this compound contains functional groups—specifically a primary amine (-NH2) and a tertiary amide (-CON(C2H5)2)—that are known to participate in hydrogen bonding. semanticscholar.org The amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. semanticscholar.org These features suggest a potential for the molecule to form supramolecular structures through self-assembly or to engage in co-crystallization with other molecules (co-formers).

In principle, the amine and amide moieties could form various hydrogen-bonded networks, known as synthons. nih.gov For instance, amides can form amide-amide dimers, or they can form heterosynthons with other functional groups like carboxylic acids. semanticscholar.orgnih.gov The cyclohexane backbone also imposes conformational considerations that would influence the packing of the molecules in a crystal lattice. researchgate.netchemrxiv.org

However, without experimental data from techniques such as single-crystal X-ray diffraction for this specific compound or its co-crystals, any discussion of its supramolecular assembly remains speculative. Detailed research findings, including crystallographic data and specific intermolecular interactions, are not available. Consequently, no data tables on co-crystallization of this compound can be provided.

Applications in Catalysis and Materials Science Non Biological

Role as a Ligand in Metal-Catalyzed Reactions

The presence of nitrogen and oxygen atoms with available lone-pair electrons allows 1-amino-N,N-diethylcyclohexane-1-carboxamide to function as a ligand, coordinating to metal centers to form stable complexes.

While specific studies on this compound are not extensively documented, its coordination behavior can be inferred from the well-established chemistry of related amino acid and amino amide derivatives. wikipedia.org The primary amine (–NH₂) and the carbonyl oxygen (C=O) of the diethylamide group can act as a bidentate N,O-chelate. wikipedia.org This chelation forms a stable five-membered ring with a transition metal center (M), a common and stabilizing binding mode for α-amino acid derivatives. wikipedia.org The formation of such complexes with transition metals is a foundational aspect of their use in catalysis. researchgate.net The rigid cyclohexane (B81311) backbone restricts conformational flexibility, which can lead to well-defined and predictable geometries in the resulting metal complexes.

The quaternary carbon atom of this compound is a stereocenter, meaning the molecule is chiral. This intrinsic chirality is a highly valuable feature for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product. The design of chiral ligands is critical for achieving high enantioselectivity in metal-catalyzed reactions. researchgate.net

The cyclohexane framework is a privileged scaffold in asymmetric catalysis, famously demonstrated by ligands derived from 1,2-diaminocyclohexane, which are used in a variety of transformations, including asymmetric hydrogenation. rsc.orgnih.gov By analogy, ligands derived from this compound could create a sterically defined chiral pocket around a metal catalyst, influencing the substrate's approach and leading to high enantiomeric excess (ee) in the product. nih.gov The steric bulk provided by the diethylamide group and the cyclohexane ring can play a crucial role in differentiating the enantiotopic faces of a substrate. nih.gov

To illustrate the potential of such scaffolds, the table below presents typical results from asymmetric reactions using catalysts based on related cyclohexane-derived chiral ligands.

| Reaction Type | Catalyst/Ligand Scaffold | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Mn(I) with (R,R)-1,2-diaminocyclohexane-based ligand | Substituted Acetophenones | Up to 85% |

| Asymmetric Alkylation | Cu(II) Salen complex with chiral diamine | Alanine enolate | 75–90% |

| Asymmetric Cyclopropanation | Copper(I) with fluorous 1,2-diaminocyclohexane derivative | Styrene | Up to 47% |

This table shows representative data for analogous cyclohexane-based ligand systems to demonstrate the potential catalytic performance.

Metal complexes incorporating this compound as a ligand would initially be explored in homogeneous catalysis, where the catalyst is dissolved in the reaction solvent. This setup often allows for high activity and selectivity due to the accessibility of the catalytic sites.

For improved sustainability and catalyst reuse, the ligand could be adapted for heterogeneous catalysis. The primary amine group serves as a convenient handle for immobilization onto a solid support, such as silica (B1680970) or a polymer resin. This grafting process would anchor the catalytic complex, facilitating its separation from the reaction mixture and enabling its reuse in multiple catalytic cycles, which is a key goal in green chemistry.

As a Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing a reactive primary amine and a robust cyclic structure, makes it a valuable monomer for constructing novel polymers.

The primary amine group allows the molecule to be incorporated into polymer backbones via step-growth polymerization. For example, reaction with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. The inclusion of the bulky and rigid 1,1-disubstituted cyclohexane unit directly into the polymer backbone would have a significant impact on the material's properties. researchgate.net It is expected to restrict chain rotation, leading to an increase in the glass transition temperature (T₉) and enhanced thermal stability compared to analogous polymers made from linear diamines. researchgate.net These properties are desirable for high-performance engineering plastics.

When incorporated into a polymer, the N,N-diethylcarboxamide group becomes a pendant side chain. This functionality can be used to tune the final properties of the material. The amide groups can influence the polymer's solubility and its affinity for other molecules through hydrogen bonding. This makes such functional polymers candidates for applications in areas like separation membranes or as matrices for composite materials. The synthesis of polymers with specific functionalities derived from amino acids is a growing field, as it allows for the creation of materials with tailored chemical and physical properties. illinois.edunih.gov

The table below outlines the potential polymer types that could be synthesized using this monomer and the expected influence of its unique structure.

| Polymer Type | Co-monomer Required | Key Structural Feature from Monomer | Expected Polymer Properties |

| Polyamide | Diacyl Chloride | Rigid cyclohexane in backbone | High thermal stability, increased T₉ |

| Polyurea | Diisocyanate | Rigid cyclohexane in backbone | Enhanced mechanical strength |

| Polyimide (via derivatization) | Dianhydride | Rigid cyclohexane in backbone | Excellent thermal and chemical resistance |

| Side-chain functional polymer | Acryloyl Chloride (to form an acrylamide (B121943) monomer for free-radical polymerization) | Pendant diethylcarboxamide group | Modified solubility, sites for H-bonding |

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound are well-suited for participating in various supramolecular assemblies.

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. beilstein-journals.org Amino acids and their derivatives are well-known to self-assemble into a variety of functional biomaterials. beilstein-journals.org The amide group in this compound can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of tapes, ribbons, or other ordered aggregates. Research on N-cyclohexyl-2-oxo-2H-1-benzopyran-3-carboxamide has shown that molecules can form centrosymmetric dimers through self-complementary hydrogen-bonding interactions. researchgate.net The cyclohexane moiety can also contribute to the stability of self-assembled structures through hydrophobic interactions.

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. The design of synthetic host molecules capable of selective guest recognition is a major area of supramolecular chemistry. mdpi.com The structure of this compound, with its potential for hydrogen bonding and specific shape, could allow it to act as a guest that binds to macrocyclic hosts like cyclodextrins or crown ethers. bbau.ac.in Conversely, it could be incorporated into larger molecular architectures designed to act as hosts for specific guest molecules. The principles of molecular recognition are crucial in designing such systems, where the shape, size, and electronic properties of the host and guest must be complementary.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The amine group on this compound provides a potential coordination site for metal ions, suggesting its utility as a ligand or a modulator in the synthesis of MOFs. Amino-functionalized ligands are frequently used to create MOFs with specific properties, such as enhanced gas adsorption or catalytic activity. researchgate.netnih.govfrontiersin.org For example, MOFs incorporating amino-functionalized carboxylate ligands have been synthesized and shown to have interesting fluorescence and gas-sensing properties. nih.govfrontiersin.org The incorporation of this compound into a MOF structure could introduce specific functionalities and influence the framework's topology and properties.

Role in Advanced Analytical Chemistry Methodologies

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to improve the detection and separation of analytes.

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. sigmaaldrich.com For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is often used to attach a chromophore or fluorophore to an analyte that lacks a suitable UV-visible absorption or fluorescence profile, thereby enhancing its detectability. thermofisher.com

Primary amines are a common functional group targeted for derivatization. While this compound itself contains a primary amine and would require derivatization for sensitive detection, its chemical structure does not lend itself to being a derivatizing agent for other molecules in its current form. Derivatizing agents typically possess a reactive group that readily attaches to the analyte. However, it is conceivable that a derivative of this compound could be synthesized to act as a novel derivatizing reagent. For example, if a chromophoric or fluorophoric moiety were incorporated into its structure along with a reactive group for attaching to analytes, it could potentially be used in chromatographic analysis. Common derivatizing reagents for amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.gov

Application in Chiral Separation Techniques

Extensive research of scientific literature and chemical databases did not yield specific information regarding the application of This compound in chiral separation techniques. While the broader class of amino acid derivatives and carboxamides are utilized in various enantiomeric separation methods, no documented use of this particular compound as a chiral selector, a component of a chiral stationary phase, or a chiral resolving agent could be identified.

The principles of chiral separation often involve the use of a chiral environment to differentiate between enantiomers. This can be achieved through various methods, including:

Chiral Stationary Phases (CSPs) in Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), a stationary phase containing a chiral molecule is used. The differential interaction between the enantiomers of an analyte and the chiral stationary phase leads to their separation. Common chiral selectors used in CSPs include polysaccharide derivatives, proteins, cyclodextrins, and macrocyclic antibiotics.

Chiral Additives in Mobile Phase: A chiral selector can be added to the mobile phase in chromatography or to the background electrolyte in capillary electrophoresis. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their mobility and thus, separation.

Diastereomeric Salt Formation: For racemic mixtures of acids or bases, a chiral resolving agent (a chiral base or acid) can be used to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

Although the structure of this compound contains a stereocenter at the C1 position of the cyclohexane ring, and it possesses both an amino and a carboxamide group that could potentially interact with other chiral molecules, there is no available research to substantiate its use in any of the aforementioned chiral separation techniques.

Further investigation into derivatives of 1-aminocyclohexane-1-carboxamide and related structures could potentially reveal applications in chiral separations, but specific data for the N,N-diethyl derivative is currently absent from the scientific literature.

Research Findings on Related Compounds

While no data exists for the target compound, studies on analogous structures provide context for how similar molecules are employed in chiral separations. For instance, various amino acid derivatives are widely used as chiral selectors. They can be immobilized on a solid support to create a chiral stationary phase or used as additives in the mobile phase. The separation mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, to achieve enantiomeric recognition.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its efficacy or methodology in chiral separation techniques.

Mechanistic Chemical Reactivity Studies of 1 Amino N,n Diethylcyclohexane 1 Carboxamide

Reactivity at the Amine Functionality

The primary amine group (-NH2) is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties.

The primary amine functionality in 1-amino-N,N-diethylcyclohexane-1-carboxamide acts as a potent nucleophile. youtube.com This is attributed to the lone pair of electrons on the nitrogen atom, which can attack electron-deficient (electrophilic) centers. The amine can participate in nucleophilic substitution reactions, particularly with alkyl halides, in what is typically an SN2 mechanism. youtube.com

The reaction involves the nitrogen atom attacking the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond. This initial reaction results in a secondary amine. The reaction's efficiency can be influenced by steric hindrance around the amine group, which is attached to a quaternary carbon on a cyclohexane (B81311) ring. pressbooks.publibretexts.org

| Alkyl Halide | Product | General Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-(Methylamino)-N,N-diethylcyclohexane-1-carboxamide | Aprotic solvent (e.g., THF, DMF), often with a non-nucleophilic base to neutralize H-I |

| Ethyl Bromide (CH₃CH₂Br) | 1-(Ethylamino)-N,N-diethylcyclohexane-1-carboxamide | Moderate heat may be required |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | 1-(Benzylamino)-N,N-diethylcyclohexane-1-carboxamide | Generally reactive due to the stability of the benzyl group |

Further extending its role as a nucleophile, the primary amine readily undergoes acylation and alkylation.

Acylation involves the reaction with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides. google.com This reaction leads to the formation of a new amide bond, converting the primary amine into a secondary amide. The reaction is typically rapid and exothermic.

Alkylation , as introduced in the previous section, is the reaction with alkyl halides. monash.edu While the primary amine can be alkylated to form a secondary amine, the reaction can proceed further. The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. With an excess of a reactive alkylating agent, the reaction can even lead to the formation of a quaternary ammonium (B1175870) salt. youtube.com

| Reagent | Reaction Type | Product Structure |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | 1-Acetamido-N,N-diethylcyclohexane-1-carboxamide |

| Benzoyl Chloride (C₆H₅COCl) | Acylation | 1-Benzamido-N,N-diethylcyclohexane-1-carboxamide |

| Excess Methyl Iodide (CH₃I) | Exhaustive Alkylation | (1-(N,N-diethylcarbamoyl)cyclohexyl)trimethylammonium iodide |

Primary amines react with aldehydes and ketones in a characteristic condensation reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that begins with the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org

The initial addition yields a tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a carbon-nitrogen double bond (C=N), the defining feature of an imine. libretexts.orglibretexts.org

| Carbonyl Compound | Product Name | Catalyst |

|---|---|---|

| Acetone | N-(1-(N,N-diethylcarbamoyl)cyclohexyl)propan-2-imine | Trace acid (e.g., H₂SO₄, TsOH) |

| Benzaldehyde | N-(1-(N,N-diethylcarbamoyl)cyclohexyl)-1-phenylmethanimine | Trace acid |

| Cyclohexanone | 1-(N,N-diethylcarbamoyl)-N-(cyclohexylidene)cyclohexan-1-amine | Trace acid |

Reactivity at the Carboxamide Moiety

The tertiary N,N-diethylcarboxamide group is significantly less reactive than the primary amine. Its chemistry is dominated by reactions that target the carbonyl carbon.

The amide bond is robust but can be cleaved through hydrolysis, a reaction that is typically slow and requires harsh conditions such as heating in the presence of strong acid or base. vedantu.com

Acidic Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 1-aminocyclohexane-1-carboxylic acid and diethylamine (B46881) (which will be protonated as diethylammonium (B1227033) salt under acidic conditions).

Basic Hydrolysis : Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This leads to the formation of the carboxylate salt of 1-aminocyclohexane-1-carboxylic acid and free diethylamine. vedantu.com

Amidation is the reverse of hydrolysis, a condensation reaction where a carboxylic acid reacts with an amine to form an amide, with the elimination of a water molecule. unizin.orglibretexts.org

| Condition | Products |

|---|---|

| Acidic (e.g., aq. HCl, heat) | 1-Aminocyclohexane-1-carboxylic acid + Diethylammonium chloride |

| Basic (e.g., aq. NaOH, heat) | Sodium 1-amino-1-cyclohexanecarboxylate + Diethylamine |

Reduction : Tertiary amides can be reduced to tertiary amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction effectively removes the carbonyl oxygen atom and replaces it with two hydrogen atoms. In the case of this compound, reduction of the carboxamide moiety would yield 1-((diethylamino)methyl)cyclohexan-1-amine.

Oxidation : The carboxamide functional group is generally resistant to oxidation under typical laboratory conditions. While the primary amine functionality can be oxidized, the amide group itself does not readily react with common oxidizing agents.

| Reaction | Reagent | Resulting Functional Group |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |

| Oxidation | Common Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Generally unreactive |

N-Functionalization and Cyclization Reactions

There is no specific information in the scientific literature detailing the N-functionalization and cyclization reactions of this compound.

In theory, the primary amine of this compound could undergo various N-functionalization reactions common to primary amines. These could include alkylation, acylation, sulfonylation, and reductive amination. The tertiary amide is generally unreactive under standard conditions.

Cyclization reactions involving this molecule would likely require the introduction of a second reactive functional group. For instance, if the primary amine were to react with a reagent containing another electrophilic center, an intramolecular cyclization could potentially occur. The feasibility and outcome of such a reaction would depend on the length and nature of the linking chain, which would govern the thermodynamics and kinetics of ring formation.

Ring Reactivity and Stereoelectronic Effects

No studies were found that specifically investigate the ring reactivity and stereoelectronic effects of this compound.

The cyclohexane ring of this compound is expected to exist predominantly in a chair conformation to minimize steric strain. wikipedia.org The substituents on the C1 carbon—the amino group and the diethylcarboxamide group—would occupy axial and equatorial positions. There is a rapid equilibrium between the two chair conformations, and the preferred conformation would place the sterically bulkier diethylcarboxamide group in the equatorial position to minimize 1,3-diaxial interactions. wikipedia.org

The conformation of the cyclohexane ring can influence the reactivity of the functional groups. For instance, the accessibility of the primary amine for reactions could be affected by its axial or equatorial orientation. An equatorial amino group is generally more sterically accessible than an axial one.

Direct functionalization of the cyclohexane ring of this compound would be challenging due to the unactivated C-H bonds. Any attempts at radical halogenation, for example, would likely be unselective and lead to a mixture of products. Regioselective functionalization would necessitate the introduction of directing groups or the use of specific catalysts, for which there are no published methods for this particular compound.

Kinetic and Thermodynamic Aspects of Transformations

No kinetic or thermodynamic data for any transformations of this compound have been reported in the scientific literature.

Without specific reactions being studied, it is impossible to provide data on reaction rates or catalytic efficiency. The rate of any reaction involving the primary amine would be influenced by factors such as the concentration of reactants, temperature, solvent, and the presence of any catalysts.

Similarly, no equilibrium studies for reactions involving this compound have been published. The selectivity of any potential reaction (e.g., chemoselectivity between the amine and amide, or regioselectivity on the ring) would be a critical aspect to study, but this information is not currently available.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Accessibility and Efficiency

The development of novel and efficient synthetic routes is a cornerstone of chemical research. For 1-amino-N,N-diethylcyclohexane-1-carboxamide, future research could focus on stereoselective synthesis methodologies. google.com The presence of a stereocenter at the C1 position of the cyclohexane (B81311) ring means that enantiomerically pure forms of the compound could exhibit distinct properties. Research into asymmetric synthesis, potentially employing chiral catalysts or auxiliaries, could provide access to these individual stereoisomers, which is crucial for understanding their specific interactions in various applications.

Furthermore, innovations in flow chemistry and process intensification could lead to more efficient and scalable production methods. These modern synthetic strategies often offer advantages in terms of reaction control, safety, and yield, which would be beneficial for the future availability of this compound for further research and potential industrial use.

Advanced Computational Design and Predictive Modeling for Properties

Computational chemistry offers powerful tools to predict the properties and behavior of molecules. For this compound, advanced computational design and predictive modeling can be employed to explore its conformational landscape, electronic properties, and potential interactions with other molecules.